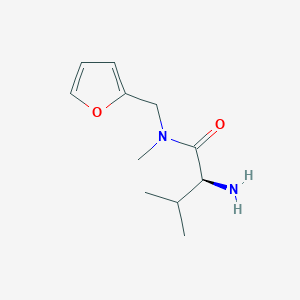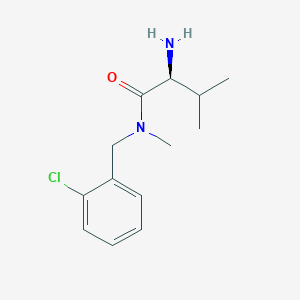
(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a chiral center, making it an enantiomerically pure substance. The presence of the 4-bromo-benzyl group and the dimethyl-butyramide moiety contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 4-bromo-benzyl intermediate: This step involves the bromination of benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Coupling with the amino acid derivative: The 4-bromo-benzyl intermediate is then coupled with an amino acid derivative, such as (S)-2-amino-3-methylbutanoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Amidation reaction: The final step involves the amidation of the coupled product with dimethylamine in the presence of a suitable catalyst, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous-flow reactors for bromination and coupling reactions, as well as the implementation of automated systems for precise control of reaction conditions and purification processes .
化学反应分析
Types of Reactions
(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the 4-bromo-benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation reactions: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.
Reduction reactions: Performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Substitution reactions: Formation of substituted benzyl derivatives depending on the nucleophile used.
Oxidation reactions: Formation of sulfoxides or sulfones.
Reduction reactions: Formation of reduced amine derivatives.
科学研究应用
(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity. The presence of the 4-bromo-benzyl group enhances its binding affinity and specificity towards certain targets .
相似化合物的比较
Similar Compounds
4-Bromobenzyl bromide: A precursor used in the synthesis of (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide.
4-Bromobenzyl alcohol: Another related compound used in various organic syntheses.
Benzyl bromide: A simpler analog used in chemical warfare and organic synthesis.
Uniqueness
This compound is unique due to its chiral center and the presence of both the 4-bromo-benzyl and dimethyl-butyramide moieties.
属性
IUPAC Name |
(2S)-2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUZEYZGZJACCX-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














